
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyrrolidine ring, and a pyridine ring . It belongs to a class of compounds known as alpha amino acid amides .
Synthesis Analysis
The synthesis of this compound could involve several steps, including the formation of the oxadiazole ring, the pyrrolidine ring, and the pyridine ring. The synthesis could involve an annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The oxadiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms . The pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom . The pyridine ring is a six-membered ring containing five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, it could participate in reactions involving the oxadiazole ring, the pyrrolidine ring, or the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it is likely to be soluble in polar solvents due to the presence of the polar oxadiazole, pyrrolidine, and pyridine rings .Applications De Recherche Scientifique
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives have garnered attention due to their broad spectrum of agricultural biological activities . In particular, the title compound exhibits moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani. Notably, several derivatives (such as 5m, 5r, 5u, 5v, 5x, and 5y) demonstrate strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), surpassing existing pesticides. Compound 5v also exerts moderate antibacterial effects against rice bacterial leaf blight. These findings suggest that 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could serve as potential alternative templates for novel antibacterial agents.
Anti-Infective Properties
While not explicitly studied for this compound, 1,2,4-oxadiazoles have been investigated as anti-infective agents . Further research could explore the potential of our compound against specific pathogens, such as bacteria, fungi, or parasites.
Anticancer Potential
Although not directly reported for this compound, related 1,2,4-oxadiazoles have been explored as potential anticancer agents . Investigating the cytotoxicity and anti-proliferative effects of our compound could reveal its therapeutic potential.
Neurological Receptor Modulation
1,2,4-Oxadiazole derivatives have been evaluated as ligands for σ1 and σ2 receptors . Our compound’s structure suggests it might interact with these receptors, potentially influencing neurological processes.
Trypanosoma cruzi Inhibition
Given its unique structure, our compound could be assessed for inhibitory effects against Trypanosoma cruzi cysteine protease cruzain. Molecular docking studies could shed light on its mode of action .
Propriétés
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c14-13(15,16)10-2-1-8(5-17-10)12(21)20-4-3-9(6-20)11-18-7-22-19-11/h1-2,5,7,9H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNXAWLUBABMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2466635.png)
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2466637.png)
![1'-(1-(4-Chlorophenyl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2466639.png)
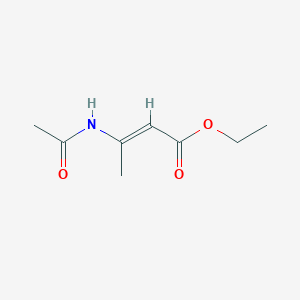
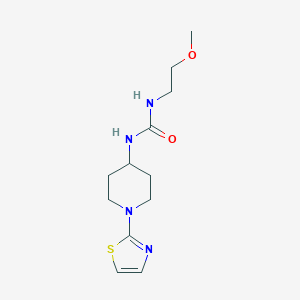
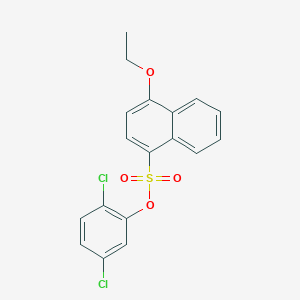

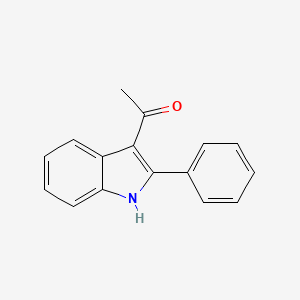
![N-(2-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466647.png)
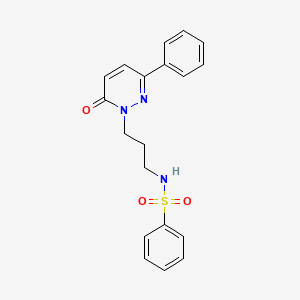
![1-(3,4-Dichlorophenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2466651.png)

